![molecular formula C10H12F2O3 B3340852 [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol CAS No. 926210-16-4](/img/structure/B3340852.png)
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol
Overview
Description
“[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol” is a chemical compound with the molecular formula C10H12F2O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol” involves the use of visible-light photoredox catalysis . The formation of the C (sp 3 )-OCF 3 group, a key part of the molecule, is achieved through nucleophilic substitution .Molecular Structure Analysis
The molecular structure of “[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol” consists of 10 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact mass of the molecule is 218.075455 Da .Physical And Chemical Properties Analysis
“[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol” has a molecular weight of 218.2 g/mol . It has a topological polar surface area of 44.5 Ų and a complexity of 181 . The compound has 5 rotatable bonds .Scientific Research Applications
Direct Methanol Fuel Cells (DMFCs)
Direct methanol fuel cells utilize methanol as a fuel source, offering a clean and efficient way to convert chemical energy into electrical energy. These cells face challenges such as methanol crossover and the need for efficient catalysts but hold promise for portable power applications due to their advantages over traditional batteries in terms of energy density and reusability. Research in this area focuses on overcoming these barriers to improve the viability and efficiency of DMFCs for broader applications, including automotive and portable electronics (Heinzel & Barragán, 1999; Joghee et al., 2015).
Methanol Reforming for Hydrogen Production
Methanol reforming is a key process in producing hydrogen, a clean fuel, from methanol. This technology is critical for the development of hydrogen economies, with research focusing on improving catalyst efficiency and understanding the reaction mechanisms. Copper-based catalysts are popular due to their high activity, but their susceptibility to deactivation is a challenge that current research aims to overcome through the development of novel catalyst compositions and reactor technologies (Yong et al., 2013; García et al., 2021).
Methanol in Chemical Synthesis
Methanol serves as a critical feedstock in chemical synthesis, including the production of olefins, formaldehyde, and other chemicals. The versatility of methanol as a starting material for various chemical processes underscores its importance in the chemical industry. Research in this area explores new catalysts, reaction mechanisms, and process optimizations to increase efficiency and yield of desired products (Bielański et al., 2003; Zakaria et al., 2013).
Environmental and Sustainability Perspectives
The use of methanol in fuel cells and as a chemical feedstock presents opportunities and challenges from environmental and sustainability perspectives. Research in this field not only focuses on improving the efficiency and reducing the environmental impact of these processes but also on exploring the role of methanol in achieving sustainable energy solutions. Efforts to minimize by-products and optimize reaction conditions contribute to the development of greener and more sustainable chemical processes (Hampson et al., 1979; Din et al., 2020).
properties
IUPAC Name |
[2-(difluoromethoxy)-3-ethoxyphenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3/c1-2-14-8-5-3-4-7(6-13)9(8)15-10(11)12/h3-5,10,13H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYSMGKHDBSOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide](/img/structure/B3340770.png)
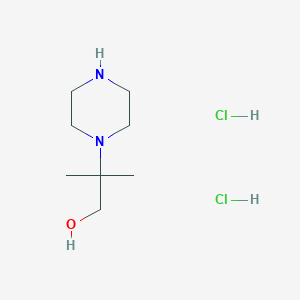



![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol](/img/structure/B3340804.png)
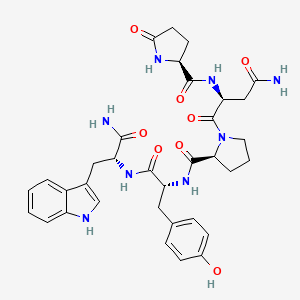
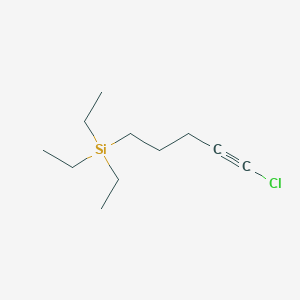
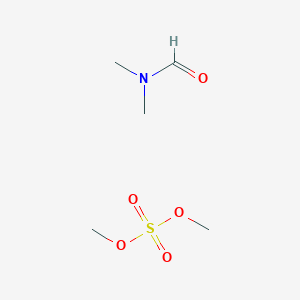
![4-[(Cyclopropylamino)methyl]-2-methoxyphenol](/img/structure/B3340817.png)

![N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3340827.png)
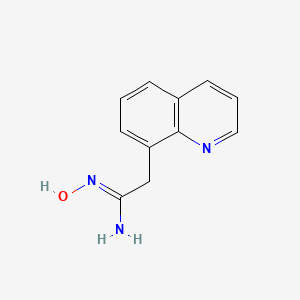
![[2,4-Bis(difluoromethoxy)phenyl]methanol](/img/structure/B3340870.png)